7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-9-4-5-17-10(12(18)19)8-15-11(17)6-9/h8-9H,4-7H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWAYJAMXRUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN2C(=NC=C2C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 2386163-93-3) is a novel compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applicability in pharmacology and medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 295.33 g/mol. The structure includes an imidazo[1,2-a]pyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄ |
| Molecular Weight | 295.33 g/mol |
| CAS Number | 2386163-93-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to this imidazo[1,2-a]pyridine derivative exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of imidazo[1,2-a]pyridine have shown high cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
In a comparative study of related compounds, it was found that the presence of specific functional groups in the structure enhances cytotoxic activity. The compound's selectivity towards tumor cells over normal cells suggests a promising therapeutic index for further development .
The mechanism by which imidazo[1,2-a]pyridine derivatives exert their effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspases and disruption of mitochondrial membrane potential. Flow cytometry analyses have shown that certain concentrations lead to cell cycle arrest and subsequent apoptosis in sensitive cell lines such as COLO201 .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives using the MTT assay. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against A549 and SK-BR-3 cell lines compared to those with shorter chains .
- Structure-Activity Relationship (SAR) : The investigation into SAR revealed that modifications at the nitrogen positions significantly affect biological activity. Specifically, substituents that increase lipophilicity tended to improve cellular uptake and efficacy against tumor cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid?
Answer:
The compound’s synthesis involves three critical steps:
Core Formation : A one-pot, two-step reaction (e.g., cyclocondensation of α,β-unsaturated aldehydes with amino alcohols) to construct the tetrahydroimidazo[1,2-a]pyridine scaffold .
Boc Protection : Introducing the (2-methylpropan-2-yl)oxycarbonylamino (Boc) group via carbamate formation, typically using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/H2O or LiOH/THF to yield the carboxylic acid .
Validation : Confirm purity (>95%) via HPLC and structural integrity via (e.g., δ 1.4 ppm for Boc CH) and HRMS (mass error < 2 ppm) .
Basic: How should researchers characterize the stereochemical and electronic properties of this compound?
Answer:
- Stereochemistry : Use and NOESY NMR to resolve diastereotopic protons in the tetrahydroimidazo ring (e.g., δ 3.1–4.2 ppm for CH-NH-Boc) .
- Electronic Properties : IR spectroscopy (1700–1750 cm for C=O in Boc and carboxylic acid) and (δ 155–160 ppm for carbamate carbonyl) .
- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4) with logP calculated via HPLC retention times .
Advanced: What mechanistic insights explain the Boc group’s stability under acidic/basic conditions during derivatization?
Answer:
The Boc group is acid-labile but base-stable. In acidic conditions (e.g., TFA/DCM), the tert-butyl carbamate undergoes cleavage via protonation of the carbonyl oxygen, followed by elimination of isobutene and CO. In basic conditions (e.g., NaHCO), the carboxylic acid may deprotonate, but the Boc group remains intact due to steric hindrance from the tert-butyl moiety. Monitor degradation via TLC (Rf shift) or (disappearance of δ 1.4 ppm) .
Advanced: How can computational modeling optimize this compound’s binding affinity for kinase targets?
Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions between the carboxylic acid group and kinase ATP-binding sites (e.g., hydrophobic pockets for the Boc group) .
MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the tetrahydroimidazo ring in aqueous environments .
QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with IC data from analogous imidazo[1,2-a]pyridines .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar compounds?
Answer:
- Meta-Analysis : Compare IC values across studies (e.g., imidazo[1,2-a]pyridines in vs. 14) while normalizing for assay conditions (pH, cell lines).
- SAR Studies : Systematically modify substituents (e.g., replacing Boc with acetyl) to isolate pharmacophoric contributions .
- Orthogonal Assays : Validate hits using SPR (binding kinetics) and cellular thermal shift assays (CETSA) .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization (m/z 350–400 for [M+H]) and a mobile phase of 0.1% formic acid in acetonitrile/water .
- Calibration Curve : Linear range 1–1000 ng/mL (R > 0.99) with deuterated internal standards (e.g., -Boc analog) .
- LOQ : 0.5 ng/mL in plasma, validated per FDA guidelines .
Advanced: How does the tetrahydroimidazo ring’s conformation influence metabolic stability?
Answer:
- Cytochrome P450 Interactions : The saturated ring reduces oxidation susceptibility compared to aromatic analogs (e.g., imidazo[1,2-a]pyrimidines in ).
- Metabolite ID : Use HRMS/MS to identify hydroxylation at C5/C6 positions (m/z +16) and Boc cleavage products (m/z −100) .
- Half-Life (t) : Compare microsomal stability (human vs. rat) with Cl calculated via substrate depletion assays .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
